molecular formula C8H10N2O B12949828 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B12949828
M. Wt: 150.18 g/mol
InChI Key: HEMRCCURSAMMBJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is an organic compound featuring a cyclopropylmethyl group attached to a pyrazole ring, with an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of suitable precursors, followed by functional group transformations to introduce the aldehyde group. For example, cyclopropylmethyl bromide can be reacted with pyrazole under basic conditions to form the cyclopropylmethyl-pyrazole intermediate, which is then oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Electrophiles like halogens, nitro groups, and sulfonyl groups.

Major Products:

    Oxidation: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-(Cyclopropylmethyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The cyclopropylmethyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives and cyclopropyl-containing compounds:

    Similar Compounds: 1-(Cyclopropylmethyl)-1H-pyrazole, 1-(Cyclopropylmethyl)-1H-pyrazole-3-methanol, 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid.

    Uniqueness: The presence of both the cyclopropylmethyl group and the aldehyde functional group imparts unique reactivity and potential biological activity to this compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(cyclopropylmethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C8H10N2O/c11-6-8-3-4-10(9-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2

InChI Key

HEMRCCURSAMMBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CC(=N2)C=O

Origin of Product

United States

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